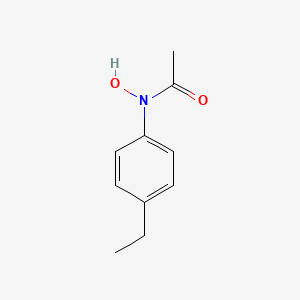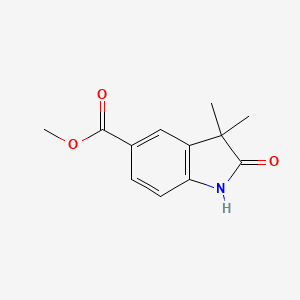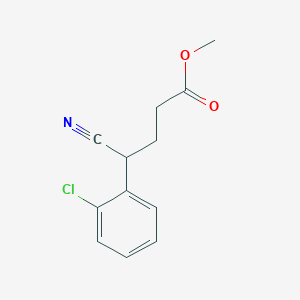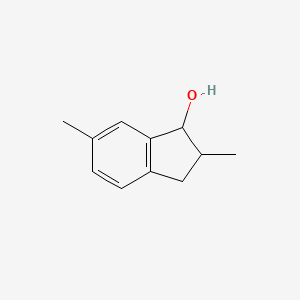
1-(2,5-Dichlorophenyl)cyclopentanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-ジクロロフェニル)シクロペンタンカルボン酸は、分子式C12H12Cl2O2を持つ有機化合物です。これは、シクロペンタン環が2,5-ジクロロフェニル基で置換されたシクロペンタンカルボン酸の誘導体です。
準備方法
1-(2,5-ジクロロフェニル)シクロペンタンカルボン酸の合成は、通常、以下の手順を伴います。
出発物質: 合成は、シクロペンタンカルボン酸と2,5-ジクロロベンゼンから始まります。
反応条件: 反応は、制御された条件下で行われ、多くの場合、置換反応を促進するための触媒が用いられます。
工業生産: 工業的な設定では、生産は、高収率と高純度を確保するために、大規模な反応器と最適化された条件を伴う場合があります。このプロセスには、再結晶やクロマトグラフィーなどの精製手順も含まれる場合があります。
化学反応の分析
1-(2,5-ジクロロフェニル)シクロペンタンカルボン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、カルボン酸または他の酸化誘導体の形成につながります。
還元: 還元反応は、使用される試薬や条件に応じて、化合物をアルコールまたは他の還元された形に変換できます。
置換: ジクロロフェニル基は、塩素原子が他の官能基で置き換えられる置換反応を起こすことができます。これらの反応のための一般的な試薬には、アミンやチオールなどの求核剤が含まれます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。
科学研究の応用
1-(2,5-ジクロロフェニル)シクロペンタンカルボン酸は、科学研究においていくつかの用途を持っています。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造は、有機合成における貴重な中間体としています。
生物学: この化合物は、細胞プロセスへの影響や生体分子との相互作用など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の薬物開発における使用など、その潜在的な治療的用途を探求するための研究が進行中です。
産業: 産業分野では、この化合物は特殊化学薬品や材料の生産に使用されています。
科学的研究の応用
1-(2,5-Dichlorophenyl)cyclopentanecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
作用機序
1-(2,5-ジクロロフェニル)シクロペンタンカルボン酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用し、それらの活性または機能の変化につながる可能性があります。
関連する経路: これらの相互作用は、さまざまな生化学経路に影響を与え、治療効果または他の生物学的結果につながる可能性があります。
類似の化合物との比較
1-(2,5-ジクロロフェニル)シクロペンタンカルボン酸は、以下のような他の類似の化合物と比較することができます。
1-フェニルシクロペンタンカルボン酸: この化合物は、ジクロロフェニル基ではなくフェニル基を持っているので、化学的性質と反応性が異なります。
1-(2,4-ジクロロフェニル)シクロペンタンカルボン酸: フェニル環上の塩素原子の位置が異なるため、化合物の反応性と相互作用に影響を与える可能性があります。
シクロペンタンカルボン酸: フェニル置換のない親化合物であり、反応性や用途の比較の基準として役立ちます。
類似化合物との比較
1-(2,5-Dichlorophenyl)cyclopentanecarboxylic Acid can be compared with other similar compounds, such as:
1-Phenylcyclopentanecarboxylic Acid: This compound has a phenyl group instead of a dichlorophenyl group, leading to different chemical properties and reactivity.
1-(2,4-Dichlorophenyl)cyclopentanecarboxylic Acid: The position of the chlorine atoms on the phenyl ring differs, which can influence the compound’s reactivity and interactions.
Cyclopentanecarboxylic Acid: The parent compound without any phenyl substitution, which serves as a basis for comparison in terms of reactivity and applications.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O2/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGANOCPVWWPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
![5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11717946.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)






![7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B11718008.png)
![(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B11718014.png)

![2,2-Difluoro-8-azaspiro[4.5]decane](/img/structure/B11718039.png)
